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molecular formula C7H8N2O2S B172062 2-(Ethylthio)-5-nitropyridine CAS No. 107756-05-8

2-(Ethylthio)-5-nitropyridine

Cat. No. B172062
M. Wt: 184.22 g/mol
InChI Key: MOPUTNNENYPAMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08268859B2

Procedure details

To a stirred mixture of sodium ethanethiolate (15.9 g; 0.189 mol) in 250 mL of THF and 100 mL of water at 0° C.-5° C. was added 5-nitro-2-chloropyridine (25.0 g; 0.158 mol). After 2 hours, the mixture was poured into 1200 mL of ice water, stirred for 15 minutes, and filtered. The solid was washed with water and dried in vacuo to provide 2-ethylsulfanyl-5-nitropyridine which was used without additional purification (28.1 g; 96%).
Quantity
15.9 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
1200 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([S-:3])[CH3:2].[Na+].[N+:5]([C:8]1[CH:9]=[CH:10][C:11](Cl)=[N:12][CH:13]=1)([O-:7])=[O:6]>C1COCC1.O>[CH2:1]([S:3][C:11]1[CH:10]=[CH:9][C:8]([N+:5]([O-:7])=[O:6])=[CH:13][N:12]=1)[CH3:2] |f:0.1|

Inputs

Step One
Name
Quantity
15.9 g
Type
reactant
Smiles
C(C)[S-].[Na+]
Name
Quantity
250 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=CC(=NC1)Cl
Step Three
Name
ice water
Quantity
1200 mL
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The solid was washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)SC1=NC=C(C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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